![molecular formula C14H13N3O5 B2355151 N-(2,4-二甲氧基嘧啶-5-基)苯并[d][1,3]二氧戊环-5-甲酰胺 CAS No. 1448037-82-8](/img/structure/B2355151.png)

N-(2,4-二甲氧基嘧啶-5-基)苯并[d][1,3]二氧戊环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

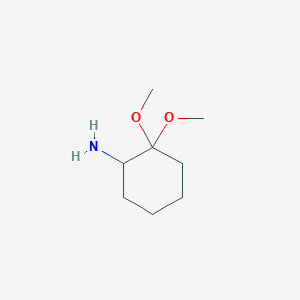

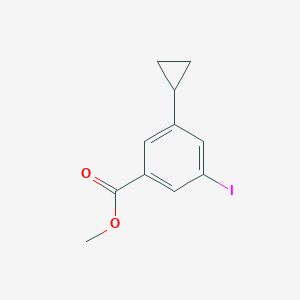

N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.

The exact mass of the compound N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

该化合物用于合成含有苯并[d][1,3]二氧戊环亚基的新型有机硒化合物。 这些化合物由于其独特的反应性和选择性特征,在有机合成中具有潜在的应用价值 .

药物开发

苯并[d][1,3]二氧戊环部分存在于各种具有重要药物应用的化合物中。它已被探索用于抗肿瘤,抗感染和免疫调节特性。 该化合物可以作为这些生物活性分子的合成中的前体或中间体 .

配体化学

在配体化学中,该化合物的结构基序对于创建具有特定结合亲和力的复杂分子非常有价值。 它可以用于开发新的金属配位配体,这些配体在催化和材料科学中至关重要 .

半导体材料

苯并[d][1,3]二氧戊环结构正在研究其在半导体材料中的作用。 该化合物可能是有机半导体合成途径的一部分,有机半导体对于柔性电子和光伏电池至关重要 .

生物化学

在生物化学中,该化合物的衍生物因其抗氧化特性而受到研究。 这些特性对于理解细胞防御氧化应激的机制至关重要,并且可能导致新型治疗剂的开发 .

催化

该化合物在催化领域也具有相关性。 由该化合物合成的有机硒化合物在各种有机反应中充当催化剂,为传统催化剂提供了一种更绿色的替代方案 .

抗菌和COX-2抑制

苯并[d][1,3]二氧戊环核心与抗菌活性和COX-2抑制有关。 这使得该化合物成为开发新型抗菌剂和抗炎药的候选药物 .

传感器技术

最后,该化合物在传感器技术中具有潜在的应用。 它可以用来开发用于小型有机分子传感器的定制电极,这在环境监测和诊断中至关重要 .

作用机制

Target of Action

The primary target of N-(2,4-dimethoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, they are a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in non-polar organic solvents and insoluble in water . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . It has shown good selectivity between cancer cells and normal cells . It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

属性

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-19-13-9(6-15-14(17-13)20-2)16-12(18)8-3-4-10-11(5-8)22-7-21-10/h3-6H,7H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNUCYIDUREEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC3=C(C=C2)OCO3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)

![3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2355073.png)

![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2355086.png)

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)